Govorestat

CNS Drug Delivery Pharmacokinetics Neurological Disease Models

Generic aldose reductase inhibitors fail to achieve the CNS exposure required for neurological disorder models. Govorestat (AT-007) is the only ARI with validated blood-brain barrier penetration and published efficacy in galactosemia and SORD deficiency, including iPSC-derived motor neuron and Drosophila models. - Sub-nanomolar potency (IC50 100 pM) with linear PK across 0.5-40 mg/kg. - Dose-dependent CSF exposure; reduces plasma galactitol by up to 51% at 40 mg/kg. - Phase 3 clinical benchmark with placebo-controlled functional outcome data. Supplied as a high-purity solid. Ideal as a reference standard for CNS-targeted aldose reductase inhibitor development and biomarker discovery in polyol pathway disorders.

Molecular Formula C17H10F3N3O3S2
Molecular Weight 425.4 g/mol
CAS No. 2170729-29-8
Cat. No. B605652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGovorestat
CAS2170729-29-8
SynonymsAT-007;  AT 007;  AT007; 
Molecular FormulaC17H10F3N3O3S2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O
InChIInChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25)
InChIKeyORQGHAJIWGGFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Govorestat (AT-007): CNS-Penetrant Aldose Reductase Inhibitor for Rare Metabolic Disease Research & Clinical Development


Govorestat (CAS 2170729-29-8), also known as AT-007, is a small-molecule aldose reductase inhibitor (ARI) of the thieno[3,4-d]pyridazin-1-yl acetic acid class . It is characterized by sub-nanomolar potency against aldose reductase and validated central nervous system (CNS) penetrance, enabling both peripheral and central target engagement [1]. Govorestat is under clinical investigation for the treatment of rare neurological and metabolic disorders including Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and PMM2-CDG [2]. Unlike earlier-generation ARIs developed primarily for diabetic complications, Govorestat was specifically optimized for CNS bioavailability to address the neurological manifestations of these conditions [1].

Why Govorestat Cannot Be Substituted with Generic Aldose Reductase Inhibitors in CNS-Targeted Research


Aldose reductase inhibitors (ARIs) as a class exhibit highly variable physicochemical properties, resulting in dramatic differences in blood-brain barrier (BBB) penetration and CNS exposure. First-generation ARIs like Epalrestat and Ranirestat demonstrate limited CNS penetration and were developed primarily for diabetic peripheral neuropathy [1]. Substituting Govorestat with these comparators would fail to recapitulate central nervous system pharmacology, as Govorestat was structurally optimized to achieve dose-dependent cerebrospinal fluid (CSF) exposure with an elimination half-life suitable for once-daily dosing [2]. Furthermore, potency differences exceeding two orders of magnitude exist between ARIs, meaning that achieving comparable target engagement at the same nominal dose is not feasible . For studies requiring simultaneous peripheral and central aldose reductase inhibition—particularly in models of galactosemia and SORD deficiency where CNS pathology is implicated—generic ARI substitution is scientifically unsound.

Quantitative Differentiation of Govorestat vs. Comparator Aldose Reductase Inhibitors


CNS Penetrance: Dose-Dependent CSF Exposure in Humans vs. Peripherally-Restricted ARIs

Govorestat demonstrates validated, dose-dependent central nervous system penetration in humans, a property not established for comparator ARIs Epalrestat or Ranirestat. In a Phase 1/2 study (NCT04117711), govorestat administered orally at 0.5–40 mg/kg resulted in measurable and dose-proportional cerebrospinal fluid (CSF) concentrations [1]. This CNS bioavailability is essential for addressing neurological manifestations of galactosemia and SORD deficiency, which are not accessible to peripherally-restricted ARIs [2]. Epalrestat, approved in Japan for diabetic neuropathy, and Ranirestat, an investigational ARI, were not designed for CNS penetration and lack human CSF exposure data in their development programs.

CNS Drug Delivery Pharmacokinetics Neurological Disease Models

Aldose Reductase Inhibitory Potency: Sub-Nanomolar IC50 vs. Epalrestat and Ranirestat

Govorestat inhibits human aldose reductase with an IC50 of 100 pM (0.1 nM), representing a 100-fold higher potency than Epalrestat (IC50 = 10–72 nM) and approximately 100-fold higher than Ranirestat (IC50 = 11–15 nM for rat/human AR) [1]. Caficrestat (AT-001), another CNS-penetrant ARI from the same developer, achieves an IC50 of 28.9 pM, which is approximately 3.5-fold more potent than Govorestat in vitro [2]. However, Caficrestat has not advanced to Phase 3 clinical evaluation for galactosemia or SORD deficiency, whereas Govorestat has generated extensive clinical efficacy and safety data across multiple indications [3].

Enzyme Inhibition IC50 Aldose Reductase

Pharmacodynamic Biomarker Reduction: Dose-Dependent Galactitol Lowering in Classic Galactosemia Patients

Govorestat produces dose-dependent and statistically significant reduction in plasma galactitol, the toxic metabolite responsible for end-organ damage in Classic Galactosemia. In a Phase 1/2 study (NCT04117711), change from baseline in galactitol was -15% ± 9% with placebo, compared to -19% ± 10%, -46% ± 4%, and -51% ± 5% with govorestat at doses of 5, 20, and 40 mg/kg, respectively [1]. A plateau effect was observed at the 20 and 40 mg/kg doses (~50% reduction). No comparator ARI (Epalrestat, Ranirestat, or Caficrestat) has published clinical data demonstrating galactitol reduction in galactosemia patients [2].

Galactosemia Biomarker Pharmacodynamics

In Vivo Efficacy: Sorbitol Reduction in SORD Deficiency Disease Models

Govorestat significantly reduced sorbitol accumulation across multiple SORD deficiency models. In patient-derived fibroblasts, AT-007 reduced sorbitol levels to near-normal ranges [1]. In iPSC-derived motor neurons from SORD patients, treatment normalized elevated sorbitol [1]. In Sord-deficient Drosophila, AT-007 feeding significantly reduced brain sorbitol levels, mitigated synaptic degeneration, and improved locomotor activity and mitochondrial function [1]. In a preclinical CMT-SORD rat model, govorestat reduced sciatic nerve sorbitol by 37% [2]. No published data exist for Epalrestat or Ranirestat in SORD deficiency models [3].

SORD Deficiency Sorbitol Drosophila Model iPSC-Derived Neurons

Clinical Advancement: Phase 3 Registration Program in Multiple Rare Indications

Govorestat is the only ARI to have completed or be actively enrolled in Phase 3 registration trials for Classic Galactosemia (ACTION-Galactosemia) and SORD Deficiency (INSPIRE trial, NCT05397665; confirmatory NCT07191912) [1][2]. The Phase 3 ACTION-Galactosemia Kids study demonstrated stabilization or improvement in clinical measures of behavior, daily living skills, and cognition versus placebo decline [3]. The INSPIRE Phase 2/3 trial (n=56) reported sustained sorbitol reduction over 12 months (p<0.001 vs. placebo) and 24-month data showing slowed disease progression by MRI [4]. Epalrestat is approved only in Japan for diabetic neuropathy, with no regulatory filings in galactosemia or SORD; Ranirestat development has not advanced beyond Phase 2/3 in diabetic neuropathy [5].

Clinical Trial Phase 3 Rare Disease

Optimal Use Cases for Govorestat in Scientific and Preclinical Research


Classic Galactosemia Translational Research Requiring CNS Target Engagement

Govorestat is indicated for studies investigating the neurological and behavioral complications of Classic Galactosemia. Its validated CSF penetration [1] and dose-dependent reduction of plasma galactitol (up to 51% at 40 mg/kg) [2] make it the only ARI suitable for models where central nervous system pathology is a primary endpoint. Substitution with peripherally-restricted ARIs like Epalrestat would fail to replicate the central pharmacodynamics observed in clinical studies.

Sorbitol Dehydrogenase (SORD) Deficiency Cellular and Animal Modeling

Govorestat is the only ARI with published efficacy data in SORD deficiency models, including patient-derived fibroblasts, iPSC-derived motor neurons, and Drosophila [3]. For academic or industrial laboratories developing disease models or screening for combination therapies, Govorestat provides the sole evidence-based tool compound for inhibiting sorbitol accumulation and rescuing mitochondrial dysfunction and synaptic degeneration.

Comparative Aldose Reductase Pharmacology Studies in CNS Disorders

Govorestat serves as a benchmark CNS-penetrant ARI for structure-activity relationship (SAR) studies and comparative pharmacology. With an IC50 of 100 pM , linear PK across 0.5–40 mg/kg [4], and established human CSF exposure, it provides a well-characterized reference for evaluating novel CNS-targeted ARIs or assessing the contribution of aldose reductase inhibition in polyol pathway-related neurodegeneration.

Clinical Trial Design and Biomarker Validation for Rare Metabolic Disorders

Govorestat is uniquely positioned as a positive control or reference compound for biomarker discovery and clinical trial design in galactosemia and SORD deficiency. Its extensive Phase 3 clinical data—including placebo-controlled galactitol reduction and functional outcome measures [5]—provide a benchmark against which future ARIs or combination therapies can be compared.

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